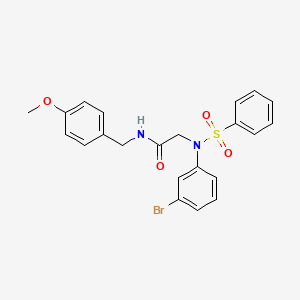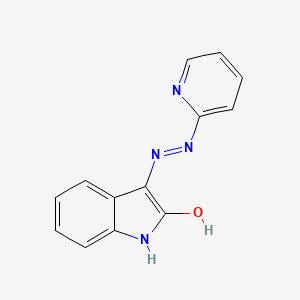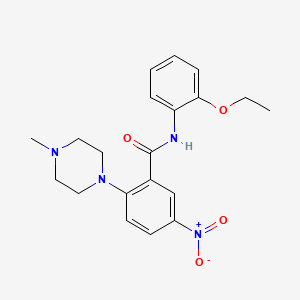
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). This molecule has been found to have potential therapeutic applications in the treatment of various types of cancer, as well as other diseases such as osteoporosis and polycystic kidney disease.
Mechanism of Action
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of FGFR, a receptor tyrosine kinase that is involved in cell growth and proliferation. By blocking the activity of FGFR, N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for FGFR, which allows for more targeted and precise studies of the role of FGFR in cancer and other diseases. However, one limitation of using N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide along with other targeted therapies or chemotherapeutic agents. Another area of interest is the investigation of the role of FGFR in other diseases, such as osteoporosis and polycystic kidney disease, and the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in these conditions. Finally, further studies are needed to better understand the mechanisms of resistance to N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with the condensation of 3-bromophenylboronic acid and 4-methoxybenzaldehyde to produce a benzylidene derivative. This intermediate is then reacted with N-(phenylsulfonyl)glycine to form the final product, N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in clinical trials for the treatment of various types of cancer, including breast, lung, and bladder cancer.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-12-10-17(11-13-20)15-24-22(26)16-25(19-7-5-6-18(23)14-19)30(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSFRFAFUJQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
